

Ezetimibe-d4 certificate of analysis and purity assessment

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An in-depth technical guide on the Certificate of Analysis and purity assessment of **Ezetimibed4**, designed for researchers, scientists, and drug development professionals.

Ezetimibe-d4: An Overview

Ezetimibe-d4 is a deuterated form of Ezetimibe, a lipid-lowering agent that inhibits the intestinal absorption of cholesterol.[1][2][3] The deuterium-labeled version serves as a critical internal standard for the quantification of Ezetimibe in biological samples using mass spectrometry-based methods like GC-MS or LC-MS.[4] Its use ensures accurate and reliable analytical results by correcting for variations during sample preparation and analysis. This guide provides a detailed look into the typical Certificate of Analysis (CoA) for **Ezetimibe-d4** and the analytical methodologies employed for its purity assessment.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a reference standard like **Ezetimibe-d4**, the CoA provides crucial data on its identity, purity, and physical properties.

Table 1: Typical Certificate of Analysis for Ezetimibe-d4



Parameter	Specification	Typical Result
Appearance	A solid	A solid[4]
Molecular Formula	C24H17D4F2NO3	C24H17D4F2NO3[1][2][4][5][6]
Formula Weight	413.5 g/mol	413.5[4][6][7]
CAS Number	1093659-89-2	1093659-89-2[2][4][5][6][8]
Purity (by HPLC)	≥97%	98.3%[6]
Isotopic Purity	≥99% deuterated forms (d1-d4)	Conforms[4][6]
Identity (IR)	Conforms to structure	Conforms[6]
Identity (¹H NMR)	Conforms to structure	Conforms[6]
Identity (Mass Spec)	M-H+: 412.1	M-H+: 412.1[6]
Optical Rotation	Report value	[α] ^D = -29.7°[6]
Solubility	Soluble in Methanol, Ethanol, DMSO, DMF	Soluble in Methanol, Ethanol, DMSO, DMF[4]

Purity Assessment: Experimental Protocols

The purity of **Ezetimibe-d4** is paramount for its function as an internal standard. High-Performance Liquid Chromatography (HPLC) is the primary technique used for this assessment.[3][9] The identity is confirmed using a combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[3][6]

High-Performance Liquid Chromatography (HPLC)

HPLC separates, identifies, and quantifies each component in a mixture. For Ezetimibe and its related substances, a reverse-phase HPLC (RP-HPLC) method is commonly employed.[9][10]

Experimental Protocol:

 Mobile Phase Preparation: A typical mobile phase consists of a mixture of an acidic buffer and an organic solvent. For example, a solution of 0.02N ortho-phosphoric acid and



acetonitrile in a 20:80 v/v ratio.[10] The mobile phase is filtered through a 0.45 μ m filter before use.[10]

- Standard Solution Preparation: A stock solution of Ezetimibe reference standard (e.g., 40 μg/mL) is prepared by accurately weighing the standard and dissolving it in the mobile phase solvent.[10] Working standard solutions are prepared by diluting the stock solution.[10]
- Test Solution Preparation: An accurately weighed amount of the Ezetimibe-d4 sample is dissolved in the mobile phase solvent to achieve a known concentration (e.g., 1.0 mg/mL).[9]
- Chromatographic Analysis: The prepared solutions are injected into the HPLC system. The
 separation is achieved on a C8 or C18 column, and the components are detected using a
 UV detector at a specific wavelength (e.g., 232 nm).[10][11]
- Data Analysis: The purity is calculated by comparing the area of the main peak (Ezetimibed4) to the total area of all peaks in the chromatogram.

Table 2: Example RP-HPLC Method Parameters for

Ezetimibe Analysis

Parameter	Description
Column	Zorbax SB C18 (250mm x 4.6mm), 5 μm[10] or Zorbax Rx C ₈ (0.25 m x 4.6 mm, 5 μm)[9]
Mobile Phase	0.02N ortho-phosphoric acid: Acetonitrile (20:80 v/v)[10]
Flow Rate	1.0 mL/min[10]
Detection Wavelength	232 nm[10]
Injection Volume	10 μL or 20 μL[9][10]
Column Temperature	Ambient or 35 °C[9][10]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and identity of **Ezetimibe-d4**. It provides a mass-to-charge ratio (m/z) that is unique to the molecule's isotopic composition. The



presence of four deuterium atoms increases the molecular weight by approximately 4 units compared to the unlabeled Ezetimibe, a key confirmatory data point.

Experimental Protocol:

- Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by liquid chromatography (LC-MS).
- Ionization: The molecules are ionized, for example, using electrospray ionization (ESI). For Ezetimibe analysis, negative ionization mode is often used.[11]
- Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer.
- Detection: The detector records the abundance of ions at each m/z, generating a mass spectrum that confirms the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for confirming the chemical structure of **Ezetimibe-d4**. It provides detailed information about the hydrogen atoms in the molecule. In the case of **Ezetimibe-d4**, the absence of signals corresponding to the four deuterated positions on the N-phenyl ring, compared to the spectrum of unlabeled Ezetimibe, serves as definitive proof of successful isotopic labeling.

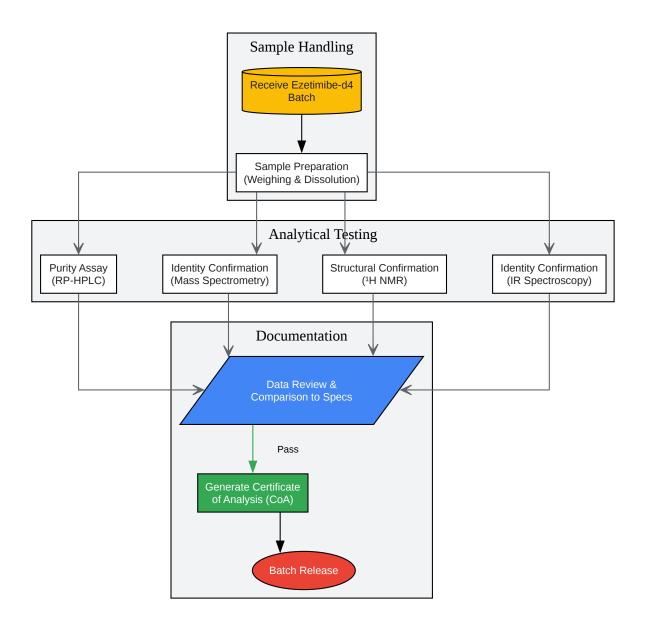
Experimental Protocol:

- Sample Preparation: A small amount of the Ezetimibe-d4 sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Data Acquisition: The sample is placed in a strong magnetic field, and a radiofrequency pulse is applied. The resulting signals are recorded.
- Spectral Analysis: The resulting ¹H NMR spectrum is analyzed. The chemical shifts, integration, and coupling patterns of the signals are compared to a reference spectrum or theoretical values to confirm the structure.

Visualized Workflow and Molecular Relationship



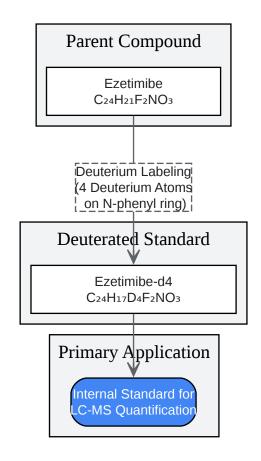
To better illustrate the processes and concepts involved in the analysis of **Ezetimibe-d4**, the following diagrams are provided.



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Caption: Quality control workflow for **Ezetimibe-d4** analysis.





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Caption: Relationship between Ezetimibe and Ezetimibe-d4.

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